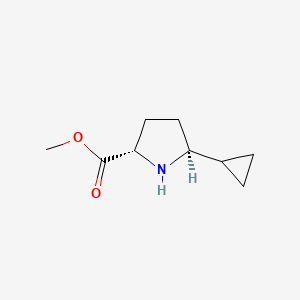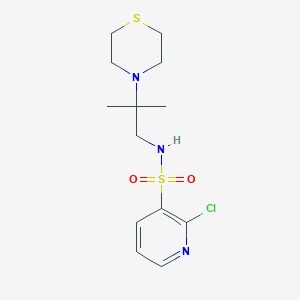
2-Chloro-N-(2-methyl-2-thiomorpholin-4-ylpropyl)pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2-methyl-2-thiomorpholin-4-ylpropyl)pyridine-3-sulfonamide is a synthetic organic compound characterized by its complex structure, which includes a pyridine ring, a sulfonamide group, and a thiomorpholine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-methyl-2-thiomorpholin-4-ylpropyl)pyridine-3-sulfonamide typically involves multiple steps:
-
Formation of the Pyridine Sulfonamide Core: : The initial step involves the sulfonation of pyridine to introduce the sulfonamide group
-
Introduction of the Thiomorpholine Moiety: : The thiomorpholine ring is introduced through a nucleophilic substitution reaction. This involves reacting the sulfonamide intermediate with 2-methyl-2-thiomorpholine under basic conditions to form the desired product.
-
Chlorination: : The final step involves the chlorination of the compound at the appropriate position on the pyridine ring. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 2-Chloro-N-(2-methyl-2-thiomorpholin-4-ylpropyl)pyridine-3-sulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It may also serve as a ligand in the development of new drugs targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Sulfonamides are known for their antibacterial activity, and modifications of this compound could lead to new antibiotics or other therapeutic agents.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its ability to undergo various chemical reactions that introduce different functional groups.
作用机制
The mechanism of action of 2-Chloro-N-(2-methyl-2-thiomorpholin-4-ylpropyl)pyridine-3-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The thiomorpholine ring may enhance binding affinity through additional interactions with the target protein.
相似化合物的比较
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Thiomorpholine derivatives: Compounds containing the thiomorpholine ring, used in various chemical and pharmaceutical applications.
Chloropyridines: Compounds with a chlorine atom on the pyridine ring, used as intermediates in organic synthesis.
Uniqueness
2-Chloro-N-(2-methyl-2-thiomorpholin-4-ylpropyl)pyridine-3-sulfonamide is unique due to the combination of its structural features, which include a sulfonamide group, a thiomorpholine ring, and a chlorinated pyridine ring
属性
IUPAC Name |
2-chloro-N-(2-methyl-2-thiomorpholin-4-ylpropyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O2S2/c1-13(2,17-6-8-20-9-7-17)10-16-21(18,19)11-4-3-5-15-12(11)14/h3-5,16H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIMENDONCFCNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)C1=C(N=CC=C1)Cl)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-([2-(4-Methoxyphenyl)cyclopropyl]{[(4-methylbenzoyl)oxy]imino}methyl)pyridine](/img/structure/B3007295.png)
![4-(oxan-4-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine](/img/structure/B3007296.png)
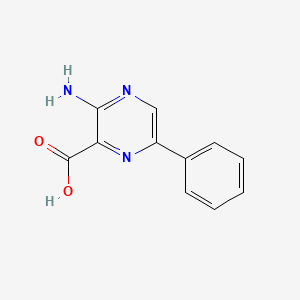
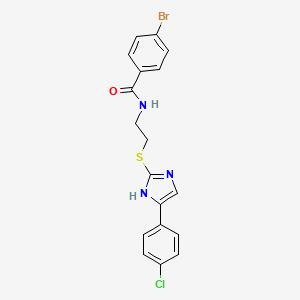
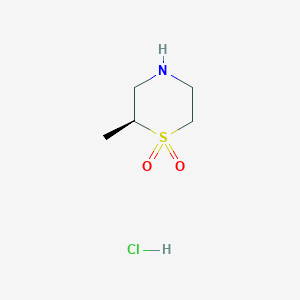
![1-Methyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B3007303.png)
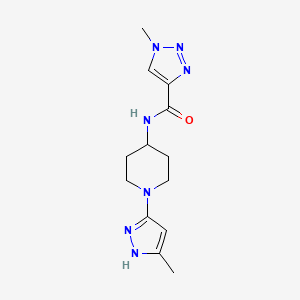
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-naphthamide](/img/structure/B3007305.png)
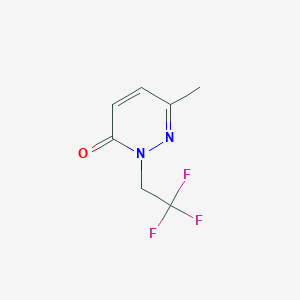
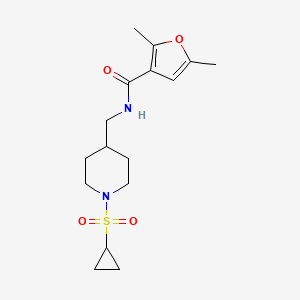
![5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide](/img/structure/B3007311.png)
![4-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B3007312.png)
